![molecular formula C16H25N5O2S2 B2921688 1-Cyclohexyl-3-[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea CAS No. 946371-07-9](/img/structure/B2921688.png)
1-Cyclohexyl-3-[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-3-[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea is a useful research compound. Its molecular formula is C16H25N5O2S2 and its molecular weight is 383.53. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclohexyl-3-[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclohexyl-3-[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas as Acetylcholinesterase Inhibitors
A series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized and assessed for their antiacetylcholinesterase activity. This research aimed at optimizing the spacer length between the two pharmacophoric moieties and testing compounds with greater conformational flexibility. It was found that replacing the 4-piperidinylethyl spacer with a linear ethoxyethyl chain produced compounds of slightly comparable potency, provided they were correctly substituted. The study showed that a flexible spacer is compatible with high inhibitory activities, and the optimal chain length allows efficient interaction between the pharmacophoric units and the enzyme's hydrophobic binding sites. Interestingly, replacing the initially optimized benzyl group attached to the basic nitrogen with a cyclohexyl group indicated that an aromatic residue is not a prerequisite for activity (Vidaluc et al., 1995).
Synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl Alaninamides
Cyclohexyl or benzyl isocyanide, benzoyl-, or 4-methoxybenzoylformic acid and semicarbazones underwent Ugi reactions, leading to the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides. This constituted a new class of cyclic dipeptidyl ureas, representing a novel category of pseudopeptidic [1,2,4]triazines composed of two different amino acids. The compounds were characterized by various methods, including X-ray diffraction, showing their potential for various biochemical applications (Sañudo et al., 2006).
Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds
Aiming to synthesize new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents, various pyran, pyridine, and pyridazine derivatives were produced. This research underlines the versatility of the precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate in reacting with active methylene compounds. The synthesized compounds exhibited significant antibacterial activity, showcasing the potential of heterocyclic compounds in developing new antimicrobial agents (Azab et al., 2013).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
properties
IUPAC Name |
1-cyclohexyl-3-[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2S2/c22-13(21-9-5-2-6-10-21)11-24-16-20-19-15(25-16)18-14(23)17-12-7-3-1-4-8-12/h12H,1-11H2,(H2,17,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYUWSXNVWBTHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NN=C(S2)SCC(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

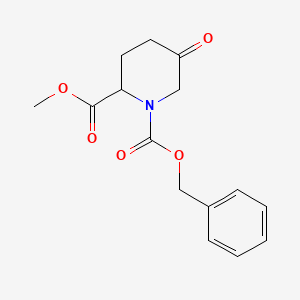
![5-{2-Hydroxy-3-[(3-methoxyphenyl)amino]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2921608.png)
![1,1-Diphenyl-2-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-ethanol](/img/structure/B2921610.png)
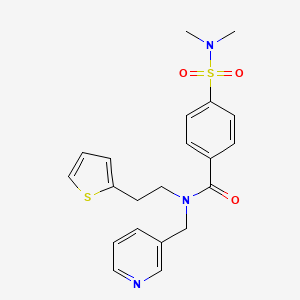

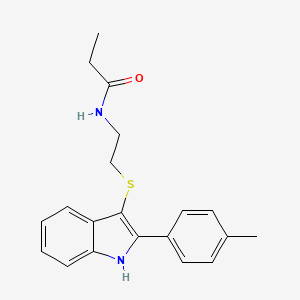

![Methyl 2-aminobicyclo[4.1.0]heptane-2-carboxylate;hydrochloride](/img/structure/B2921616.png)
![N-(4-chlorophenyl)-2-(3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl)acetamide](/img/structure/B2921617.png)
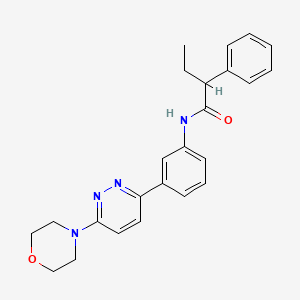
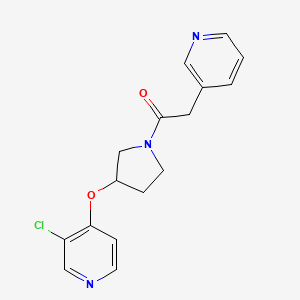
![2,6-difluoro-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide](/img/structure/B2921622.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2921625.png)